4-[4-(2-METHYLPROPANAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID
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Overview
Description
4-[4-(2-METHYLPROPANAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID is a complex organic compound with a unique structure that includes an amide group, a phenoxy group, and a dicarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-METHYLPROPANAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-(2-METHYLPROPANAMIDO)PHENOL with 1,2-DICARBOXYLIC ACID derivatives under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-METHYLPROPANAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenoxy and amide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-[4-(2-METHYLPROPANAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in biochemical studies to understand its interactions with biological molecules.
Industry: Used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-[4-(2-METHYLPROPANAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID exerts its effects involves its interaction with specific molecular targets. The phenoxy and amide groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The dicarboxylic acid moiety can also participate in various chemical reactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Phthalic Acid: A dicarboxylic acid with a similar structure but lacking the phenoxy and amide groups.
Isophthalic Acid: Another dicarboxylic acid isomer with different substitution patterns.
Terephthalic Acid: A dicarboxylic acid used in the production of PET plastics.
Uniqueness
4-[4-(2-METHYLPROPANAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where other dicarboxylic acids may not be suitable .
Properties
IUPAC Name |
4-[4-(2-methylpropanoylamino)phenoxy]phthalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-10(2)16(20)19-11-3-5-12(6-4-11)25-13-7-8-14(17(21)22)15(9-13)18(23)24/h3-10H,1-2H3,(H,19,20)(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORIEEJPPPLNAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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